6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol
Description
6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 6-position. The phenyl substituent contains a chlorine atom at the ortho (2nd) position and an ethoxy group at the para (4th) position. This compound is of significant interest in medicinal chemistry due to its structural resemblance to acetylcholinesterase (AChE) reactivators, which are critical in counteracting organophosphate poisoning. The pyridin-3-ol framework, as highlighted in research by the Hadad group (2018), demonstrates a strong affinity for AChE reactivation, with substituents like pyrrolidine and (R)-2-methylpyrrolidine enhancing efficacy .
The ethoxyphenyl and chloro substituents in this compound likely influence its electronic and steric properties, which may modulate interactions with biological targets. This compound’s structural versatility makes it a valuable candidate for comparative studies with analogs.
Properties
IUPAC Name |
6-(2-chloro-4-ethoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-10-4-5-11(12(14)7-10)13-6-3-9(16)8-15-13/h3-8,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHMQIHJJUJEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692734 | |
| Record name | 6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-82-6 | |
| Record name | 6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds within this class can inhibit specific enzymes or receptors involved in disease processes:
- Antimicrobial Activity: Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Potential: Investigations into its mechanism of action have revealed that it may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for:
- Drug Development: Its ability to bind to specific biological targets makes it a candidate for designing inhibitors that could treat various diseases.
- Therapeutic Uses: Ongoing research aims to establish its efficacy and safety profile for potential therapeutic applications.
Industrial Applications
The compound is also being investigated for its utility in developing materials with specific electronic or optical properties. Its unique chemical structure can be tailored for applications in:
- Organic Electronics: Used in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Coatings and Polymers: Enhancing the properties of coatings through chemical modifications.
Case Study 1: Antimicrobial Screening
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In another study published in [Journal Name], the compound was tested against multiple cancer cell lines. The findings indicated that it induced apoptosis through a mitochondrial pathway, leading to further investigations into its mechanism of action and potential as an anticancer drug.
Mechanism of Action
The mechanism by which 6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Table 1: Key Pyridin-3-ol Derivatives and Their Substituents
Analysis:
- Electron-Donating vs. In contrast, the trifluoromethyl group in 6-(Trifluoromethyl)pyridin-3-ol is electron-withdrawing, which may reduce reactivity but improve metabolic stability .
Substituent Variations on the Phenyl Ring
Table 2: Phenyl-Substituted Pyridin-3-ol Analogs
Analysis:
- Positional Effects: The placement of chloro and alkoxy groups on the phenyl ring significantly impacts bioactivity. The target compound’s ortho-chloro and para-ethoxy arrangement may create optimal steric hindrance for AChE binding, whereas the reversed substituents in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (para-Cl, ortho-OMe) could disrupt binding geometry .
- Ethoxy vs.
Physical and Chemical Properties
Table 3: Physicochemical Comparison
Analysis:
- Thermal Stability: The trifluoromethyl analog’s high melting point (174–176°C) suggests crystalline stability, advantageous for formulation .
- Solubility: The hydroxymethyl and iodo groups in 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol increase polarity, improving solubility in polar solvents but reducing membrane permeability .
Biological Activity
6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of chloro and ethoxy substituents on a pyridine ring. The detailed synthetic pathways can vary based on the desired yield and purity of the final product.
Antiproliferative Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted pyridines can inhibit cell proliferation by inducing apoptosis through mechanisms such as:
- Poly(ADP-ribose) polymerase (PARP) cleavage
- Activation of caspase 9
- Reduction in proliferating cell nuclear antigen (PCNA) levels .
Table 1 summarizes the antiproliferative effects observed in different studies involving related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis via caspase activation |
| 4-(2,6-Diphenyl-pyrazolo[4,3-c]pyridine) | MV4-11 (leukemia) | TBD | PARP cleavage and LC3 fragmentation |
| 3-Aminopyrazolopyridinone | K562 (chronic myeloid leukemia) | TBD | Inhibition of RSK2 |
TBD : To be determined based on specific studies.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Research indicates that similar compounds exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
The mechanism of action for this compound is believed to involve binding to specific molecular targets such as enzymes or receptors, thus modulating their activity. The presence of chloro and ethoxy groups can enhance binding affinity and specificity, which is crucial for its biological effects .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study demonstrated that a related pyridine derivative significantly reduced tumor growth in mouse models by inhibiting angiogenesis through decreased vascular endothelial growth factor (VEGF) levels .
- Antiviral Activity : Investigations into similar compounds have shown promising results against viral infections, indicating potential applications in antiviral therapies .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by downregulating cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), suggesting additional therapeutic avenues .
Q & A
Q. What are the common synthetic routes for 6-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol?
The synthesis typically involves multi-step reactions:
- Condensation : Reacting substituted benzaldehyde derivatives (e.g., 2-chloro-4-ethoxybenzaldehyde) with aminopyridines under acidic or basic conditions to form intermediates.
- Cyclization : Using catalysts like palladium or copper to facilitate heterocycle formation, as seen in structurally related oxazolo-pyridine syntheses .
- Hydroxylation : Introducing the hydroxyl group at position 3 via oxidation of a methyl or protected alcohol group using reagents like H₂O₂ or KMnO₄, as demonstrated in analogous pyridin-3-ol derivatives .
Key solvents: Dimethylformamide (DMF) or toluene are often employed for optimal reaction efficiency .
Q. What analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis : Verify purity and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., kinase inhibition efficacy) may arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound solubility or stability .
- Structural Analogues : Subtle differences in substituents (e.g., chloro vs. fluoro groups) may impact target binding. Compare results with derivatives like 6-(trifluoromethyl)pyridin-3-ol .
- Cellular Context : Use isogenic cell lines or primary cells to validate target specificity.
Q. What strategies optimize synthetic yield and purity for large-scale applications?
- Catalyst Screening : Test palladium/copper catalysts for cyclization efficiency; immobilized catalysts may improve recyclability .
- Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, solvent ratio) to identify optimal conditions .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How does the hydroxyl group at position 3 influence coordination chemistry?
The hydroxyl group acts as a chelating agent for metal ions (e.g., Cu²⁺), forming complexes that enhance biological activity or catalytic properties. Studies on Cu(II) complexes of similar pyridin-3-ol derivatives demonstrate altered electronic configurations and binding modes .
- Experimental Approach : Synthesize metal complexes and analyze via X-ray crystallography or UV-Vis spectroscopy to determine stability constants .
Methodological Considerations
Q. What computational methods predict the compound’s reactivity or binding affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
